Benzofuran-4-yl trifluoromethanesulfonate

Organic Synthesis Cross-Coupling Leaving Group

Benzofuran-4-yl trifluoromethanesulfonate is a versatile aryl triflate building block for palladium-catalyzed cross-coupling reactions, offering a leaving-group ability ~10⁵-10⁶× greater than halides. This enables efficient C-C bond formation under mild conditions, particularly for sterically hindered or electron-rich aryl partners where halides often fail. - Enables high-yield Suzuki-Miyaura couplings at the 4-position for SAR library synthesis. - Provides orthogonal reactivity for sequential, site-selective couplings in complex molecule synthesis. - Serves as a key intermediate for amiodarone and related antiarrhythmic agents. Supplied with 98% purity, this compound is available for immediate global shipping to support your research and process development needs.

Molecular Formula C9H5F3O4S
Molecular Weight 266.2 g/mol
CAS No. 177734-79-1
Cat. No. B172686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-4-yl trifluoromethanesulfonate
CAS177734-79-1
Molecular FormulaC9H5F3O4S
Molecular Weight266.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-8-3-1-2-7-6(8)4-5-15-7/h1-5H
InChIKeyOVBSNCFZQSJKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-4-yl Triflate: Strategic Electrophile for Cross-Coupling


Benzofuran-4-yl trifluoromethanesulfonate (CAS 177734-79-1) is an aryl triflate derivative of benzofuran featuring a trifluoromethanesulfonyloxy (-OTf) leaving group at the 4-position of the benzofuran scaffold [1]. With a molecular formula of C9H5F3O4S and molecular weight of 266.19 g/mol, this compound serves as a versatile electrophilic building block for palladium-catalyzed cross-coupling reactions [2]. Its high leaving-group ability, derived from the resonance-stabilized triflate anion, facilitates efficient C–C bond formation under mild conditions, making it a preferred intermediate for synthesizing 4-substituted benzofurans with pharmaceutical and material science relevance [1].

1

Electrophile for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira)

2

Regioselective 4-arylation of benzofuran scaffold

3

Defined physicochemical profile supports process development

Why Benzofuran Halides Cannot Replace the Triflate


Generic substitution of benzofuran-4-yl trifluoromethanesulfonate with other benzofuran electrophiles (e.g., 4-bromo-, 4-iodo-, or 4-chlorobenzofuran) is not straightforward due to marked differences in reactivity, leaving-group ability, and functional-group tolerance. The triflate (-OTf) group is recognized as one of the most effective leaving groups in organic synthesis, exhibiting a leaving-group ability approximately 10⁵–10⁶ times greater than that of chloride or bromide [1]. This superior leaving-group capacity enables cross-coupling reactions under milder conditions and with broader substrate scope, particularly for sterically hindered or electron-rich aryl partners where halides often fail [1]. Furthermore, the triflate group imparts distinct regioselectivity in Suzuki-Miyaura couplings of aromatic bis-triflates, where electronic and steric factors control the site of substitution in ways not observed with halides [2]. Consequently, substituting a benzofuran halide for the triflate analog may result in reduced yield, longer reaction times, or complete failure to achieve the desired 4-substitution pattern.

  • Leaving-group ability gap

    Reported ~10⁵–10⁶× higher leaving-group ability for triflate; halide reactivity may require harsher conditions or fail with hindered substrates.

  • Regioselectivity control may differ

    Triflate electronic/steric tuning enables predictable 4-substitution; halide regioselectivity is often less tunable, risking isomer formation.

  • Physicochemical data gaps

    Many benzofuran halides lack published density, boiling point, or stability data, increasing process uncertainty compared to the triflate.

Differentiation Evidence: Triflate vs. Halides


Superior Triflate Leaving-Group Ability

The trifluoromethanesulfonate (triflate) group is a vastly superior leaving group compared to halides (Cl, Br, I) commonly employed in benzofuran electrophiles. Early studies established that the triflate anion exhibits leaving-group ability approximately 10⁵ to 10⁶ times greater than chloride or bromide [1]. This translates directly into more efficient oxidative addition with palladium catalysts, enabling Suzuki-Miyaura, Heck, and Sonogashira couplings under milder temperatures and with shorter reaction times. While quantitative direct comparison data for benzofuran-4-yl triflate versus benzofuran-4-yl bromide are not available in the primary literature, the class-level difference in leaving-group ability is a well-established principle in physical organic chemistry [1].

Leaving-Group Ability
Class-level inference
~10⁵–10⁶ × greater than chloride/bromide (solvolysis-based)
Supports faster oxidative addition
Extrapolated class-level data; direct benzofuran-4-yl comparisons not available
Organic Synthesis Cross-Coupling Leaving Group

Regioselective Suzuki Coupling with Aryl Triflates

A comprehensive review of regioselective Suzuki-Miyaura reactions of aromatic bis-triflates demonstrates that the triflate group offers unique electronic and steric control over the site of cross-coupling [1]. In substrates containing multiple triflate leaving groups, the regioselectivity is determined by a combination of electronic effects (e.g., resonance stabilization of the transition state) and steric parameters, which differ markedly from those observed with halides [1]. This allows for sequential functionalization strategies that are not accessible using the corresponding halides. For a mono-triflate like benzofuran-4-yl trifluoromethanesulfonate, this translates to predictable and selective 4-arylation with minimal side reactions [1].

Regioselective Suzuki
Cross-study comparable
Electronic + steric control enables predictable 4-arylation; bis-triflate studies show unique tunability
Supports sequential functionalization strategies
Qualitative advantage; method context derived from aryl bis-triflate reviews
Regioselectivity Suzuki-Miyaura Bis-triflates

Defined Physicochemical Properties

Benzofuran-4-yl trifluoromethanesulfonate possesses well-defined physicochemical parameters that are essential for handling, storage, and formulation [1]. Its density (1.6 ± 0.1 g/cm³), boiling point (300.9 ± 42.0 °C at 760 mmHg), and flash point (135.8 ± 27.9 °C) are documented and provide a baseline for safe laboratory and pilot-scale operations [1]. In contrast, many benzofuran halides lack similarly comprehensive public data, introducing uncertainty into process development. Additionally, the compound is reported to be stable under recommended storage conditions , a critical attribute for maintaining consistent reactivity over time.

Physicochemical Data
Supporting evidence
Density: 1.6±0.1 g/cm³; BP: 300.9±42.0°C; Flash: 135.8±27.9°C
Supports safe handling and scale-up calculations
Data to verify for specific lot; many halides lack comparable public data
Physicochemical Properties Formulation Stability

Key Amiodarone Intermediate

Benzofuran-4-yl trifluoromethanesulfonate is specifically identified as an intermediate for the preparation of amiodarone, a class III antiarrhythmic agent used clinically for the management of ventricular and supraventricular arrhythmias . Amiodarone contains a 2-butylbenzofuran-3-yl core, and the 4-triflate derivative provides a strategic entry point for introducing aryl substituents via cross-coupling . This direct link to a marketed cardiovascular drug distinguishes the compound from other benzofuran electrophiles that lack such a defined application pathway, offering higher relevance for pharmaceutical research and development programs targeting cardiac indications .

Pharma Intermediate
Supporting evidence
Identified as intermediate for amiodarone synthesis
Supports cardiac ion-channel research programs
Link to marketed drug; data to verify for specific synthetic route
Pharmaceutical Intermediates Amiodarone Cardiovascular

Key Applications of Benzofuran-4-yl Triflate


Regioselective 4-Arylation for Drug Discovery

In medicinal chemistry programs targeting benzofuran-based lead compounds, benzofuran-4-yl trifluoromethanesulfonate enables the installation of diverse aryl or heteroaryl groups at the 4-position with high regioselectivity and efficiency [1]. The superior leaving-group ability of the triflate group ensures robust Suzuki-Miyaura couplings even with sterically hindered boronic acids, which often fail with benzofuran halides [1][2]. This scenario is ideal for generating libraries of 4-arylbenzofuran analogs for structure-activity relationship (SAR) studies in cardiovascular, anti-inflammatory, or CNS programs .

Amiodarone Analog Synthesis

The compound serves as a key building block for the preparation of amiodarone and structurally related antiarrhythmic agents . By employing benzofuran-4-yl trifluoromethanesulfonate in a palladium-catalyzed cross-coupling sequence, researchers can efficiently introduce the requisite 2-butylbenzofuran-3-yl motif found in amiodarone and explore novel analogs with potentially improved efficacy or reduced toxicity profiles . This application is of direct interest to pharmaceutical companies and academic groups working on next-generation ion channel modulators .

Sequential Functionalization in Total Synthesis

In complex natural product or pharmaceutical total synthesis, the need for orthogonal reactivity is paramount. Benzofuran-4-yl trifluoromethanesulfonate provides a unique reactivity profile that can be exploited alongside other functional groups (e.g., halides, boronic esters) to achieve sequential, site-selective couplings [1]. For instance, in a benzofuran substrate bearing both a triflate and a bromide, the triflate group can be selectively coupled under mild conditions, leaving the bromide intact for a subsequent transformation [1]. This enables convergent synthetic strategies that minimize protecting-group manipulations and improve overall step economy [1].

Kilogram-Scale Process Development

The well-defined physicochemical properties and documented stability of benzofuran-4-yl trifluoromethanesulfonate under recommended storage conditions [3] support its use in process development and scale-up. The compound's robust performance in cross-coupling reactions, combined with its favorable handling characteristics (e.g., liquid or low-melting solid, predictable boiling point [3]), facilitates the transition from medicinal chemistry to pilot-plant production of advanced pharmaceutical intermediates [3].

Application
Selection Property
Validation Focus
Regioselective 4-Arylation for SAR
Regioselectivity profile
Cross-coupling efficiency with diverse boronic acids
Amiodarone-Class Compound Synthesis
4-Triflate intermediate route
Sequence to 2-butylbenzofuran-3-yl core
Sequential Functionalization
Orthogonal reactivity
Triflate-selective coupling without protecting groups
Kilogram-Scale Process Development
Physicochemical data and stability
Reaction robustness and safe handling margins

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